molecular formula C13H25N3O B12956510 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one

1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one

Cat. No.: B12956510
M. Wt: 239.36 g/mol
InChI Key: KYPOLWSWJWQVDP-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of both piperidine and azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminopiperidine, which is then reacted with 2-chloro-1-(azepan-1-yl)ethan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing molecular pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminopiperidin-1-yl)-2-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(4-Aminopiperidin-1-yl)-2-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is unique due to the presence of both piperidine and azepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(azepan-1-yl)ethanone

InChI

InChI=1S/C13H25N3O/c14-12-5-9-16(10-6-12)13(17)11-15-7-3-1-2-4-8-15/h12H,1-11,14H2

InChI Key

KYPOLWSWJWQVDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)N2CCC(CC2)N

Origin of Product

United States

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